molecular formula C13H18N2O3 B7464779 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Cat. No. B7464779
M. Wt: 250.29 g/mol
InChI Key: FWEUYDFGNVCLJQ-UHFFFAOYSA-N
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Description

“6,7-Dimethoxy-3,4-dihydroisoquinoline” is a natural product found in Xylopia parviflora . It’s a compound with the molecular formula C11H13NO2 .


Molecular Structure Analysis

The molecular weight of “6,7-Dimethoxy-3,4-dihydroisoquinoline” is 191.23 g/mol . The InChI code is InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9 (8)6-11 (10)14-2/h5-7H,3-4H2,1-2H3 . The canonical SMILES string is COC1=C (C=C2C=NCCC2=C1)OC .


Physical And Chemical Properties Analysis

The melting point of “6,7-Dimethoxy-3,4-dihydroisoquinoline” is 261-262 .

Scientific Research Applications

  • Analgesic and Anti-Inflammatory Activities :

    • Yusov et al. (2019) synthesized derivatives of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, demonstrating significant analgesic effects comparable to sodium metamizole, and notable anti-inflammatory effects in a carrageenan model (Yusov et al., 2019).
  • Cytotoxicity and Antitumor Properties :

    • Saleh et al. (2020) conducted studies on novel compounds derived from 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate, revealing potent cytotoxicity against various cancer cell lines, including breast adenocarcinoma and hepatocellular carcinoma. Molecular docking suggested a mechanism involving apoptosis initiation (Saleh et al., 2020).
  • Antihypoxic and Antimicrobial Activity :

    • Mikhailovskii et al. (2020) synthesized related compounds showing significant antihypoxic effects and modest antimicrobial activity, highlighting their potential for therapeutic use (Mikhailovskii et al., 2020).
  • Chemical Synthesis and Structural Analysis :

    • Various studies have focused on the synthesis and structural analysis of derivatives of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, contributing to the understanding of its chemical properties and potential for further modification (Niederstein & Peter, 1989).
  • Heterocyclization Reactions :

    • Osyanin et al. (2011) investigated the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides, leading to the formation of novel heterocyclic compounds (Osyanin et al., 2011).
  • Pharmacological Profile of Derivatives :

    • Gitto et al. (2009) synthesized 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, revealing anticonvulsant properties surpassing those of topiramate in animal models, although they showed weak activity in enzyme inhibition assays (Gitto et al., 2009).

Safety and Hazards

The safety information available indicates that “6,7-Dimethoxy-3,4-dihydroisoquinoline” is an irritant . The hazard statements include H302 . The precautionary statements include P264, P270, P301 + P312, and P501 .

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-5-9-3-4-15(8-13(14)16)7-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEUYDFGNVCLJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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